

Confirming P2X4 Receptor Blockade by BAY-1797: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-1797

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **BAY-1797**, a potent and selective P2X4 receptor antagonist, with other alternative inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of the P2X4 signaling pathway and experimental workflows to aid researchers in designing and interpreting experiments aimed at confirming P2X4 receptor blockade in cellular systems.

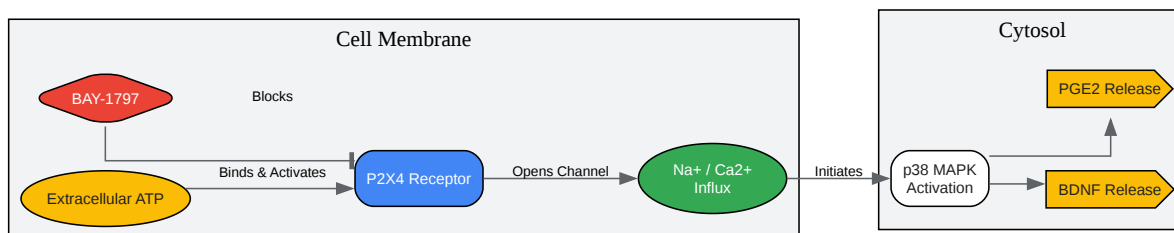
Performance Comparison of P2X4 Receptor Antagonists

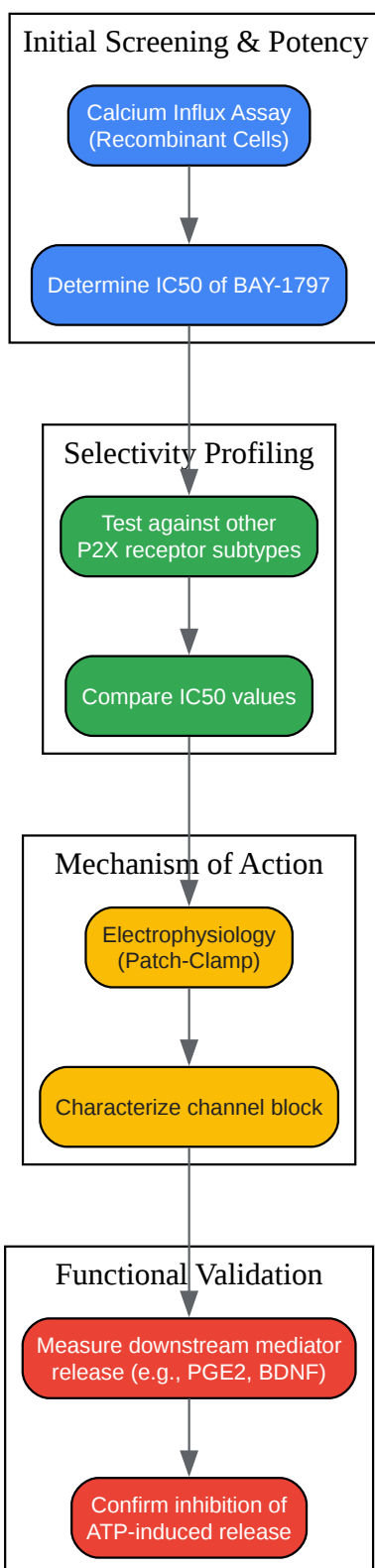
BAY-1797 demonstrates high potency and selectivity for the P2X4 receptor across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **BAY-1797** and other commonly used P2X4 receptor antagonists against human and mouse P2X4 receptors, providing a clear comparison of their relative potencies.

Antagonist	Human P2X4 IC50	Mouse P2X4 IC50	Rat P2X4 IC50	Selectivity Notes
BAY-1797	108 nM[1], 210 ± 74 nM[2]	112 nM[1], 141 ± 24 nM[2]	233 nM[1]	Selective over P2X1, P2X3, and P2X7 receptors (IC50 > 8.3 µM for human receptors)[1].
PSB-12062	248 ± 41 nM[2]	3 ± 2 µM[2]	-	Displays modest selectivity for human over mouse P2X4[2].
BX-430	426 ± 162 nM[2]	> 100 µM[2]	>10 µM	Exhibits excellent selectivity for human over mouse P2X4[2].
5-BDBD	1 ± 0.3 µM[2]	> 100 µM[2]	-	Shows very good selectivity for human over mouse P2X4[2].
TNP-ATP	17 ± 5 µM[2]	93 ± 4 µM[2]	-	Displays selectivity for human over mouse P2X4[2].
PPADS	34 ± 16 µM[2]	42 ± 14 µM[2]	-	Broad-spectrum purinergic receptor antagonist[2].
NP-1815-PX	0.26 µM	-	-	Selective for P2X4R with high potency[3].

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor, a ligand-gated ion channel, by extracellular ATP triggers the influx of cations, primarily Na^+ and Ca^{2+} . This leads to membrane depolarization and the initiation of downstream signaling cascades. In immune cells like microglia and macrophages, this calcium influx is a critical step linking P2X4 receptor stimulation to the activation of p38 mitogen-activated protein kinase (MAPK). The activation of this pathway can lead to the synthesis and release of inflammatory mediators such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE2).





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Address: 3281 E Guasti Rd

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